5-Nitrobarbituric Acid Trihydrate
Overview
Description
5-Nitrobarbituric Acid Trihydrate is a chemical compound with the molecular formula C4H3N3O5 . It is used as a laboratory chemical .
Synthesis Analysis
5-Nitrobarbituric acid can be synthesized by the nitration of barbituric acid with fuming nitric acid below 40°C, yielding an 85-90% product .Molecular Structure Analysis
The molecular weight of 5-Nitrobarbituric Acid Trihydrate is 173.08 . Its percent composition is C 27.76%, H 1.75%, N 24.28%, O 46.22% .Physical And Chemical Properties Analysis
5-Nitrobarbituric Acid Trihydrate appears as prisms and leaflets from water . It is soluble in 1200 parts cold water, more soluble in hot water, soluble in alcohol and sodium hydroxide solution, and insoluble in ether . The melting point is 176°C with decomposition when anhydrous .Scientific Research Applications
Application in Biomedicine and Chemical Sciences
- Application Summary : 5-Nitrobarbituric Acid is a derivative of barbituric acid, which has wide applications in polymerization catalysts, plastics and textiles, aqueous or oil inks, and polymers . Barbiturates, derived from barbituric acid, are employed as anaesthetics, sedative-hypnotics, anticonvulsants, and depressants of the central nervous system .
- Methods of Application : The methods of preparing barbituric acid have been studied over the last ten years . The specific methods of application or experimental procedures for 5-Nitrobarbituric Acid were not detailed in the source.
Application in Spectroscopy
- Application Summary : 5-Nitrobarbituric Acid has been used in the study of cocrystal formation in the molecular complexes formed with four cinchona alkaloids .
- Methods of Application : X-ray powder diffraction, differential scanning calorimetry, infrared absorption spectroscopy, and Raman spectroscopy have been used to study the phenomenon of cocrystal formation .
- Results or Outcomes : The cocrystal products were found to contain varying degrees of hydration, ranging from no hydration in the nitrobarbiturate-quinidine cocrystal up to a 4.5-hydrate species in the nitrobarbiturate-cinchonine cocrystal .
Application as a Microreagent for Potassium
- Application Summary : 5-Nitrobarbituric Acid is used as a microreagent for potassium, with which it forms a characteristic precipitate .
- Results or Outcomes : The outcome of this application is the formation of a characteristic precipitate with potassium .
Application as a Herpes Simplex Virus Type-1 (HSV-1) Inhibitor
- Application Summary : 5-Nitrobarbituric Acid is used as an inhibitor for the Herpes Simplex Virus Type-1 (HSV-1), a virus that causes cold sores and genital herpes .
- Results or Outcomes : The compound has been found to inhibit HSV-1 with an IC50 value of 1.7 μM .
Application in Chemical Microscopy
- Application Summary : 5-Nitrobarbituric Acid has been used in chemical microscopy, where analysts prepare derivatives or adducts of an analyte species and then identify the analyte based on the morphology of the crystalline products .
- Results or Outcomes : The differing range of hydrate and structural types would serve to easily differentiate the cinchona alkaloids from each other, even when different compounds contained the same absolute configurations at their dissymmetric centers .
Application in Multicomponent Reactions
- Application Summary : Barbituric acid, including its derivatives like 5-Nitrobarbituric Acid, has been utilized in the design and synthesis of diverse types of heterocyclic and carbocyclic compounds . It is considered as an important building block in organic synthesis .
- Methods of Application : There is a wide range of multicomponent reactions that include barbituric acid as a starting material . The specific methods of application or experimental procedures were not detailed in the source.
Safety And Hazards
This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-nitro-1,3-diazinane-2,4,6-trione;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5.3H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;;;/h1H,(H2,5,6,8,9,10);3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFRQEURRMBYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrobarbituric Acid Trihydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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